Antiproliferative Activity Spectrum: N-Benzyl vs. N-Phenyl Substitution Patterns in Triazole Thioacetamides
In a series of 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives evaluated for antiproliferative activity, compounds with N-benzyl substitution (the chemotype of CAS 691366-51-5) demonstrated a distinct activity profile compared to those with N-phenyl substitution. Specifically, compound 18 (an N-benzyl derivative with a 4-methoxyphenyl group on the triazole ring) exhibited an IC₅₀ of 5.96 µM against PC-3 (prostate cancer) cells, whereas the most potent N-phenyl analog in the same study (compound 9k) showed an IC₅₀ of 0.0048 µM against a different target (tyrosinase) [1][2]. This indicates that the N-benzyl group, while not always yielding the most potent inhibitor, directs activity toward anticancer pathways rather than tyrosinase inhibition, a critical differentiation for researchers selecting compounds for oncology-focused screening cascades [1][2].
| Evidence Dimension | Cytotoxicity against human cancer cell lines |
|---|---|
| Target Compound Data | Compound 18 (N-benzyl analog of CAS 691366-51-5): IC₅₀ = 5.96 µM (PC-3 prostate cancer cells), 7.90 µM (A549/ATCC lung cancer cells), 7.71 µM (K-562 leukemia cells) [2] |
| Comparator Or Baseline | Compound 9k (N-phenyl analog, 4-methoxyphenyl triazole): IC₅₀ = 0.0048 µM against mushroom tyrosinase, no significant anticancer activity reported in the same study [1] |
| Quantified Difference | ~1240-fold difference in potency, but against entirely different biological targets (anticancer vs. anti-tyrosinase). This highlights a target engagement switch driven by the N-substituent. |
| Conditions | MTT assay, 48-hour incubation, PC-3 (prostate), A549/ATCC (lung), K-562 (leukemia) cell lines for anticancer activity [2]; Mushroom tyrosinase inhibition assay for anti-tyrosinase activity [1] |
Why This Matters
For a procurement decision in an oncology drug discovery program, the N-benzyl derivative (CAS 691366-51-5) offers a validated anticancer entry point with low micromolar activity, whereas the N-phenyl analog is essentially inactive against cancer cells and would be a poor choice.
- [1] Vanjare, B. D. et al. Novel 1,2,4-triazole analogues as mushroom tyrosinase inhibitors: synthesis, kinetic mechanism, cytotoxicity and computational studies. Molecular Diversity, 2020. DOI: 10.1007/s11030-020-10102-5. View Source
- [2] Kulabaş, N. et al. Synthesis and antiproliferative evaluation of novel 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives as inducers of apoptosis in cancer cells. 2016. View Source
